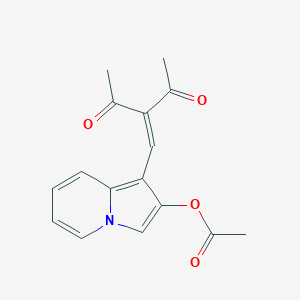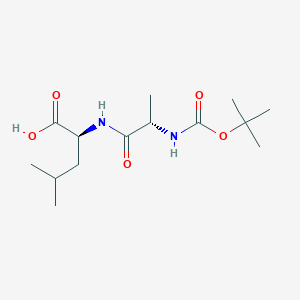
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a popular choice in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine and L-leucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to ensure efficient and controlled reactions .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed: The major products formed from these reactions include deprotected amino acids, substituted amino acids, and various peptide derivatives.
Scientific Research Applications
Chemistry: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and substrates .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of prodrugs and peptide therapeutics that target specific molecular pathways .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine involves the protection of the amino group through the formation of a Boc-carbamate. The Boc group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. Upon deprotection, the Boc group is removed, revealing the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Used as a protecting group for amino groups in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is unique due to its specific application in the synthesis of peptides containing both L-alanine and L-leucine. The combination of these amino acids provides specific structural and functional properties to the resulting peptides, making it a valuable compound in peptide chemistry .
Properties
CAS No. |
70396-20-2 |
|---|---|
Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
InChI Key |
CJTAAOMGZFNNHS-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


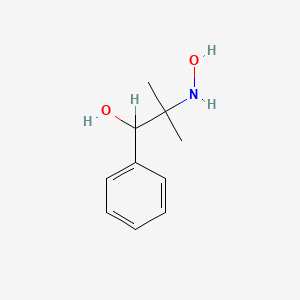
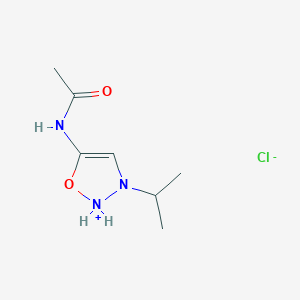
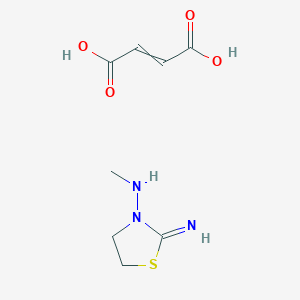
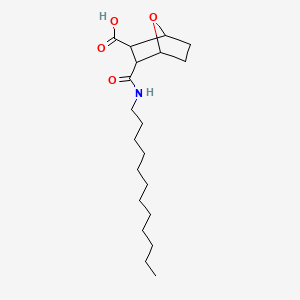
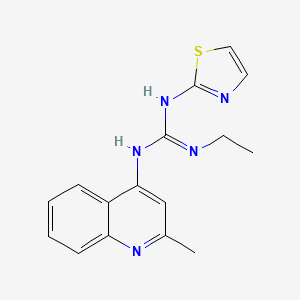
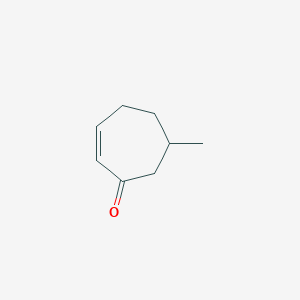

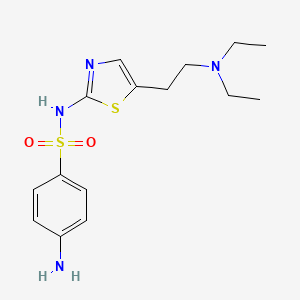
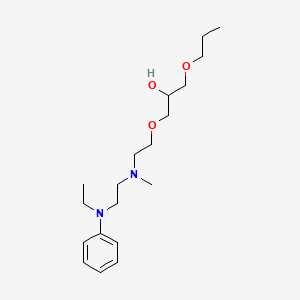
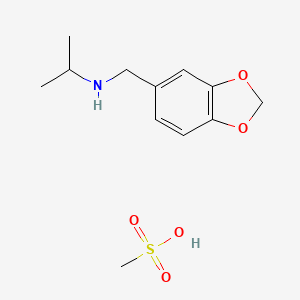
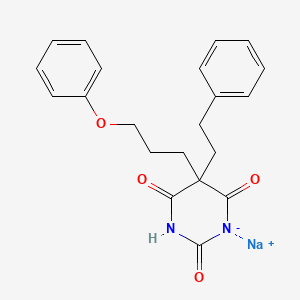

![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
